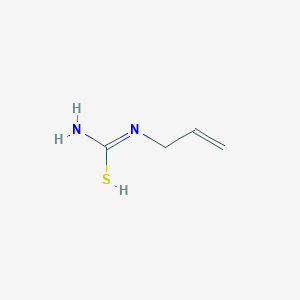
N'-prop-2-enylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the degradation of starch into smaller dextrins, which are then cyclized to form cyclodextrins. The reaction conditions typically include a pH range of 5-8 and temperatures between 40-60°C. The reaction is carried out in an aqueous medium, and the cyclodextrins are purified through crystallization and filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted to cyclodextrins. The process is optimized for high yield and purity, with continuous monitoring of reaction conditions. The cyclodextrins are then extracted, purified, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and chloroacetic acid are used for acetylation and carboxymethylation, respectively.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties, such as increased solubility and stability.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as molecular carriers to enhance the solubility of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Used in the formulation of various drugs to enhance their stability and efficacy.
Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule traps the guest molecule, while the hydrophilic exterior makes the complex soluble in water. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can target various molecular pathways depending on the nature of the guest molecule they encapsulate.
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes. Similar compounds include:
Calixarenes: Cyclic oligomers that can also form inclusion complexes but have different structural properties.
Cucurbiturils: Another family of cyclic compounds with a similar ability to encapsulate guest molecules.
Crown Ethers: Cyclic compounds that can form complexes with metal ions but have different applications compared to cyclodextrins.
Cyclodextrins are unique in their versatility and wide range of applications, making them valuable in various fields of research and industry.
Properties
IUPAC Name |
N'-prop-2-enylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKFORQRBXIQHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
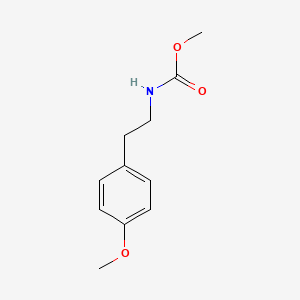
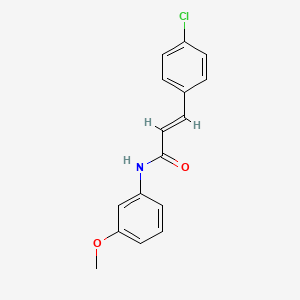
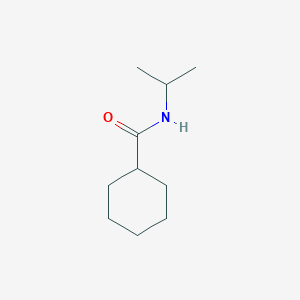

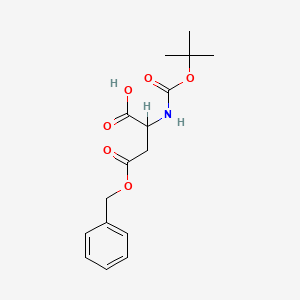
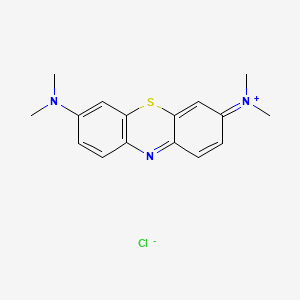
![5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)
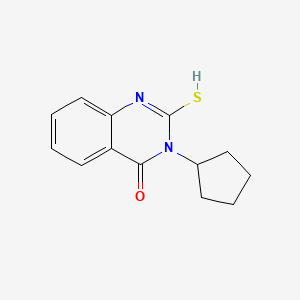
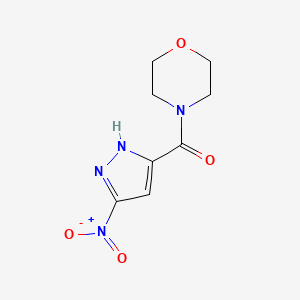
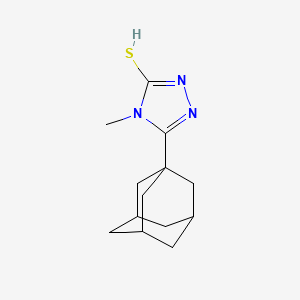
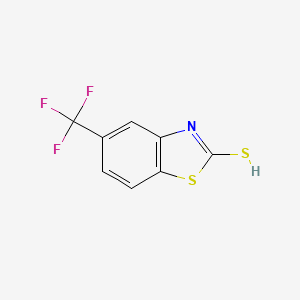
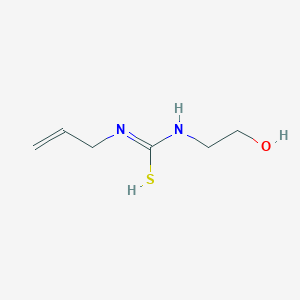
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B7764336.png)
